VO-OHpic -

VO-OHpic

Catalog Number: EVT-253869
CAS Number:
Molecular Formula: C12H10N2O8V-
Molecular Weight: 361.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VO-OHpic, chemically known as hydroxyl(oxo)vanadium 3-hydroxypiridine-2-carboxylic acid, is a small molecule inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. [, , , , , ] PTEN is a tumor suppressor gene that negatively regulates the PI3K/AKT signaling pathway, which is involved in various cellular processes such as cell growth, survival, and proliferation. [, , , , , ] By inhibiting PTEN, VO-OHpic activates the PI3K/AKT pathway, which can have various downstream effects depending on the cellular context. [, , , , , , , , , ]

In scientific research, VO-OHpic is primarily used as a tool to investigate the role of PTEN in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It allows researchers to study the effects of PTEN inhibition on cell signaling, cell function, and disease pathogenesis.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)

  • Compound Description: PIP3 is a phospholipid and a crucial signaling molecule. It acts as a second messenger in various cellular processes, including cell growth, proliferation, survival, and migration. In the context of the provided papers, PIP3 is a key substrate of PTEN, the enzyme that VO-OHpic inhibits [].

Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • Compound Description: PIP2 is another important phospholipid involved in cellular signaling. It is a precursor to both PIP3 and other signaling molecules. Like PIP3, PIP2 plays a role in cell growth, proliferation, and survival [].
  • Relevance: PIP2 is the product of PTEN's enzymatic activity on PIP3. By inhibiting PTEN, VO-OHpic indirectly leads to a decrease in PIP2 levels, as the conversion from PIP3 to PIP2 is blocked [, ].

Insulin

  • Compound Description: Insulin is a peptide hormone crucial for regulating glucose homeostasis in the body. It binds to the insulin receptor, initiating a signaling cascade that includes the PI3K/AKT pathway [].

GSK1904529A

  • Compound Description: GSK1904529A is a potent and selective inhibitor of the insulin receptor. It blocks insulin binding to its receptor, thereby inhibiting the downstream insulin signaling cascade [].
  • Relevance: This compound was used in conjunction with VO-OHpic to investigate the role of insulin signaling on α-synuclein aggregation. The study found that modifying insulin signaling, either through GSK1904529A or VO-OHpic, did not significantly affect α-synuclein aggregation in dopaminergic neurons [].

AS1949490

  • Compound Description: AS1949490 is an inhibitor of the enzyme SH2-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3 [].
  • Relevance: Similar to GSK1904529A, AS1949490 was used alongside VO-OHpic to study the effects of insulin signaling manipulation on α-synuclein aggregation. The findings indicated that neither directly altering insulin signaling with AS1949490 nor inhibiting PTEN with VO-OHpic had a significant impact on α-synuclein aggregation in this specific context [].

Forskolin

  • Compound Description: Forskolin is a natural compound known to activate adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP) [].
  • Relevance: In a study investigating the role of the mGluR4 receptor in retinal progenitor cells, forskolin was used to elevate cAMP levels. This activation of adenylyl cyclase by forskolin was found to counteract the inhibitory effect of VO-OHpic on proliferation and the promoting effect of VO-OHpic on neuronal differentiation in retinal progenitor cells []. This suggests an interplay between cAMP and the PTEN/AKT pathway modulated by VO-OHpic.

LY294002

  • Compound Description: LY294002 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT pathway [, ].
  • Relevance: LY294002 serves as a tool to inhibit the PI3K/AKT pathway and compare its effects to those of VO-OHpic. In studies on retinal progenitor cells and monocrotaline-induced PAH, LY294002 was found to produce effects similar to VO-OHpic, inhibiting proliferation and influencing cell fate [, ]. This strengthens the understanding that VO-OHpic's actions are mediated through the PTEN/PI3K/AKT pathway.

MK2206

  • Compound Description: MK2206 is an allosteric inhibitor of AKT, a serine/threonine-specific protein kinase that plays a central role in cell survival, growth, proliferation, and metabolism [].
  • Relevance: This compound was used in a study focusing on the tumor suppressor gene Maspin in bladder carcinoma cells. Treatment with MK2206 led to upregulated Maspin expression, whereas PTEN inhibition with VO-OHpic resulted in the opposite effect []. This finding suggests a potential regulatory relationship between PTEN, AKT, and Maspin in this type of cancer.
Overview

Vanadium oxo-hydroxyphenylisophthalamate, commonly referred to as VO-OHpic, is a vanadium-based compound recognized for its selective inhibition of phosphatase and tensin homologue deleted on chromosome 10, known as PTEN. This compound has garnered interest in biomedical research due to its potential therapeutic applications, particularly in enhancing insulin sensitivity and mitigating insulin resistance, which are significant factors in diabetes management. The chemical structure of VO-OHpic includes a vanadium atom coordinated with an oxo group and a hydroxyphenylisophthalamate ligand, contributing to its unique biological activity.

Source and Classification

VO-OHpic is classified as a small-molecule inhibitor and is categorized under vanadium compounds. Its chemical formula is represented as C₁₃H₉N₃O₅V, with a CAS number of 476310-60-8. The compound has been synthesized and characterized for various biological assays, demonstrating its selective action against PTEN compared to other phosphatases .

Synthesis Analysis

Methods

The synthesis of VO-OHpic typically involves the reaction of vanadium salts with hydroxyphenylisophthalamic acid under controlled conditions. The general procedure includes:

  1. Preparation of Reagents: Dissolve vanadium oxide or vanadate in an appropriate solvent.
  2. Reaction: Add hydroxyphenylisophthalamic acid to the vanadium solution while maintaining a specific pH and temperature.
  3. Isolation: Upon completion of the reaction, the product can be precipitated out and purified through recrystallization or chromatography techniques.

Technical Details

The synthesis process may require careful monitoring of temperature and pH to ensure optimal yield and purity. The solubility of VO-OHpic in dimethyl sulfoxide is greater than 10 mM, facilitating its use in biological assays .

Molecular Structure Analysis

Structure

The molecular structure of VO-OHpic features a central vanadium atom coordinated by an oxo group and a hydroxyphenylisophthalamate ligand. This configuration is crucial for its interaction with PTEN.

Data

  • Molecular Weight: Approximately 301.25 g/mol
  • Molecular Formula: C₁₃H₉N₃O₅V
  • Structural Characteristics: The presence of the oxo group enhances the electrophilicity of the vanadium center, allowing for effective binding to PTEN.
Chemical Reactions Analysis

Reactions

VO-OHpic primarily acts as an inhibitor of PTEN through noncompetitive inhibition. This mechanism involves binding to the enzyme without competing with the substrate, thereby altering its activity.

Technical Details

In vitro studies have demonstrated that VO-OHpic inhibits PTEN's lipid phosphatase activity with an IC50 value of 35 nM, indicating high potency. It shows selectivity against various phosphatases, including CBPs and myotubularin, which are inhibited at micromolar concentrations .

Mechanism of Action

Process

The mechanism by which VO-OHpic exerts its inhibitory effects involves several pathways:

  1. Inhibition of PTEN Activity: By inhibiting PTEN, VO-OHpic increases levels of phosphatidylinositol (3, 4, 5) trisphosphate (PtdIns(3,4,5)P3), promoting downstream signaling pathways such as Akt phosphorylation.
  2. Cellular Effects: Increased Akt activity leads to enhanced cell survival and proliferation while reducing apoptosis in various cell types including endothelial progenitor cells .

Data

Studies indicate that VO-OHpic effectively promotes angiogenesis and reduces apoptosis through activation of the Nrf2 signaling pathway, which plays a critical role in cellular stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Highly soluble in dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Applications

VO-OHpic has several notable applications in scientific research:

  • Diabetes Research: Its ability to enhance insulin sensitivity positions it as a candidate for therapeutic development against insulin resistance .
  • Cardiovascular Studies: Research indicates potential benefits in cardiac recovery post ischemia-reperfusion injury through modulation of PTEN activity .
  • Cancer Research: Investigations into its role in apoptosis regulation may provide insights into cancer therapies targeting cell survival pathways .
Chemical Identification & Classification as a PTEN Inhibitor

Structural Characterization & Ligand-Binding Dynamics

VO-OHpic (Vanadium Oxide Hydroxypicolinate) is a vanadyl complex with the chemical name aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxovanadate(1-), hydrogen. Its molecular formula is C₁₂H₁₈N₂O₁₁V⁺ (trihydrate form), with a molecular weight of 415.20–417.22 Da (variations arise from hydration states) [1] [4] [8]. The core structure features a vanadyl ion (V=O) coordinated with two 3-hydroxypicolinic acid (OHpic) ligands and water molecules, forming an octahedral geometry. This arrangement enables high-affinity interactions with PTEN’s catalytic pocket [3] [6].

The inhibitor’s binding dynamics involve reversible coordination with PTEN’s active site, particularly targeting residues in the P-loop (phosphate-binding loop). This interaction disrupts PTEN’s phosphatase activity by sterically hindering substrate access. Studies confirm VO-OHpic acts as a noncompetitive inhibitor, affecting both Km (substrate affinity) and Vmax (maximum reaction rate) of PTEN, with inhibition constants Kic = 27 ± 6 nM and Kiu = 45 ± 11 nM [3]. The reversibility of inhibition was demonstrated through dilution assays, where PTEN activity recovered after inhibitor removal [3].

Solubility and Stability:

  • Soluble in DMSO (up to 100 mM) [1] [6]
  • Insoluble in water or ethanol [1]
  • Stability: >98% purity under desiccated storage at -20°C [4] [8]

Table 1: Structural and Physicochemical Properties of VO-OHpic

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₁₁V⁺ (Trihydrate)
CAS Number476310-60-8 (Trihydrate)
Molecular Weight415.20–417.22 Da
Purity>98% (HPLC)
Solubility100 mM in DMSO
Primary TargetsPTEN phosphatase

Selectivity Profiling Against Phosphatase Family Members

VO-OHpic exhibits exceptional selectivity for PTEN over other phosphatases, attributed to its steric and electronic compatibility with PTEN’s catalytic pocket. Key selectivity data include:

  • PTEN: IC₅₀ = 35–46 nM (cell-free assays) [1] [2] [6]
  • SopB: IC₅₀ = 588 nM
  • MTM (Myotubularin): IC₅₀ = 4.03 µM
  • PTPβ: IC₅₀ = 57.5 µM
  • SAC (Secreted Acid Phosphatase): IC₅₀ >10 µM [6]

The >100-fold selectivity for PTEN over cysteine-based phosphatases (e.g., PTP1B, SHP-1/2) stems from PTEN’s unique C₂ domain interactions and divalent metal ion dependence. Competitive assays using artificial substrates like 3-O-methylfluorescein phosphate (OMFP) or physiological substrates (PIP₃) confirm comparable inhibition kinetics, validating OMFP as a suitable proxy for PTEN drug screening [3].

Table 2: Selectivity Profile of VO-OHpic Against Phosphatases

PhosphataseIC₅₀Selectivity vs. PTEN
PTEN46 ± 10 nM1-fold (Reference)
SopB588 nM~13-fold lower
MTM4.03 µM~88-fold lower
PTPβ57.5 µM>1,000-fold lower
SAC>10 µM>200-fold lower

Biochemical Consequences of PTEN Inhibition

VO-OHpic’s inhibition of PTEN triggers hyperactivation of the PI3K/Akt/mTOR pathway, increasing cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by blocking its dephosphorylation [1] [7]. This results in:

  • Akt Phosphorylation: Dose-dependent increase in p-Akt (Ser473) in Hep3B hepatocellular carcinoma cells [7].
  • Metabolic Modulation: Enhanced glucose uptake in adipocytes via Akt-mediated GLUT4 translocation [1].
  • Downstream Pathway Activation: Elevated phospho-mTOR and phospho-ERK1/2 in PTEN-low cell lines, driving senescence or proliferation depending on cellular context [7].

In cancer models, these effects induce PTEN-Induced Cellular Senescence (PICS) in cells with heterozygous PTEN loss (e.g., Hep3B), but not in PTEN-null cells (e.g., SNU475) [7].

Therapeutic Implications in Disease Models

Cancer

In hepatocellular carcinoma (HCC) cells with low PTEN expression, VO-OHpic (0–5 µM, 72 h):

  • Reduced viability (IC₅₀ = 3.4 µM in Hep3B vs. >5 µM in PTEN-high PLC/PRF/5) [7]
  • Induced senescence-associated β-galactosidase activity [7]
  • Synergized with PI3K/mTOR (e.g., BEZ235) and RAF/MEK/ERK inhibitors (e.g., sorafenib) to suppress tumor growth in xenografts [7]

Cardiac Protection

In murine cardiac arrest models:

  • Enhanced survival and hemodynamic function (left ventricular pressure, dP/dtmax) [1]
  • Improved lactate clearance and reduced plasma glucose [1]

Regenerative Responses

  • Accelerated wound healing in fibroblasts via Akt/FoxO3a activation [1]

Properties

Product Name

VO-OHpic

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium

Molecular Formula

C12H10N2O8V-

Molecular Weight

361.16 g/mol

InChI

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1;

InChI Key

DUQTXODYOYERFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O

Synonyms

(OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato-κ-N1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxovanadate(1-),hydrogen

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.